molecular formula C12H16F3NO B3172703 4-(Isopentyloxy)-2-(trifluoromethyl)aniline CAS No. 946741-06-6

4-(Isopentyloxy)-2-(trifluoromethyl)aniline

Cat. No. B3172703
CAS RN: 946741-06-6
M. Wt: 247.26 g/mol
InChI Key: FMWADMLMOUYKGT-UHFFFAOYSA-N
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Description

“4-(Isopentyloxy)-2-(trifluoromethyl)aniline” is a chemical compound that contains an aniline group, which is an amino group attached to a phenyl group . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms, and an isopentyloxy group, which is an ether group attached to an isopentyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenyl ring with the aniline, trifluoromethyl, and isopentyloxy groups attached at the 1, 2, and 4 positions, respectively .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions . For example, they can participate in trifluoromethylarylation of alkenes using anilines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Trifluoromethyl groups are known to be highly electronegative, which can affect the compound’s reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using aniline derivatives. For example, the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones from N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines demonstrates the utility of aniline derivatives in producing compounds with potential biological activity (Gong & Kato, 2004).

Chemical Transformations and Functional Group Introductions

Aniline derivatives have been used to introduce functional groups to molecules, enhancing their reactivity or physical properties. For instance, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) to introduce a hydroxy group at the para position of anilides showcases the versatility of aniline derivatives in chemical transformations (Itoh et al., 2002).

Material Science Applications

In material science, aniline derivatives have been explored for their potential in creating non-linear optical (NLO) materials. The experimental and theoretical vibrational analysis of various trifluoromethyl aniline compounds has provided insights into their properties and potential applications in NLO materials (Revathi et al., 2017).

Organic Synthesis Techniques

Studies have also developed improved methods for organic synthesis involving aniline derivatives. For example, the "watering protocol" for an improved access to 4-trifluoromethyl-2(1H)-quinolinones from anilines highlights innovative approaches to synthesis that reduce unwanted side reactions and improve yield (Marull, Lefebvre, & Schlosser, 2004).

Advanced Organic Chemistry Research

Further, the application of monodentate transient directing groups in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes illustrates advanced research in organic chemistry aiming at developing novel synthetic pathways and compounds (Wu et al., 2021).

Future Directions

The future directions for research on “4-(Isopentyloxy)-2-(trifluoromethyl)aniline” would depend on its potential applications. Trifluoromethyl-containing compounds are of interest in the development of pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-(3-methylbutoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-8(2)5-6-17-9-3-4-11(16)10(7-9)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWADMLMOUYKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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